2-(3,5-Dimethylbenzyl)naphthalene
Description
2-(3,5-Dimethylbenzyl)naphthalene is a naphthalene derivative substituted at the 2-position with a 3,5-dimethylbenzyl group. The 3,5-dimethylbenzyl moiety is notable for enhancing π-π stacking interactions with aromatic residues (e.g., Tyr181 and Tyr188 in reverse transcriptase binding studies) . Synthesis likely involves alkylation of naphthalene using 3,5-dimethylbenzyl bromide, a common precursor for related compounds .
Properties
CAS No. |
13183-55-6 |
|---|---|
Molecular Formula |
C19H18 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]naphthalene |
InChI |
InChI=1S/C19H18/c1-14-9-15(2)11-17(10-14)12-16-7-8-18-5-3-4-6-19(18)13-16/h3-11,13H,12H2,1-2H3 |
InChI Key |
QWYNHGPSBUKYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylbenzyl)naphthalene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a naphthalene boronic acid derivative with a 3,5-dimethylbenzyl halide in the presence of a palladium catalyst and a base.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of naphthalene with 3,5-dimethylbenzyl chloride using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-(3,5-Dimethylbenzyl)naphthalene typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylbenzyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sulfuric acid for sulfonation or nitric acid for nitration are commonly employed.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dimethylbenzyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylbenzyl)naphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, naphthalene derivatives are known to interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the structural modifications and the context of their application.
Comparison with Similar Compounds
Substituted Naphthalenes: Positional Isomers
Dimethylnaphthalenes and benzyl-substituted derivatives exhibit distinct physicochemical and biological properties depending on substituent positions. Key examples include:
Table 1: Comparison of Naphthalene Derivatives
Key Observations:
- Functional Groups: The quinone derivative (Table 1, bottom row) demonstrates how additional functional groups (e.g., 1,4-dione) alter redox behavior and melting points .
Benzyl-Substituted Uracil Derivatives
Evidence from 1-benzyl-3-(3,5-dimethylbenzyl)uracil analogs highlights the role of the 3,5-dimethylbenzyl group in non-covalent interactions:
- Binding Affinity : The 3,5-dimethylbenzyl moiety enhances π-π stacking with tyrosine residues in enzyme pockets, even in the absence of hydrogen bonds .
- Comparative Activity: Compound XXIV (a related uracil derivative) shows that the 6-amino group forms hydrogen bonds with Lys101, while the 3,5-dimethylbenzyl group contributes to hydrophobic interactions . This contrasts with 2-(3,5-Dimethylbenzyl)naphthalene, which lacks polar substituents, suggesting differences in target selectivity.
Environmental and Toxicological Profiles
Key gaps include:
- Persistence: Methylnaphthalenes are known to persist in sediments, but the environmental fate of benzyl-substituted analogs remains unstudied.
- Metabolism : Methyl groups in 1- and 2-methylnaphthalene are metabolized to reactive epoxides; similar pathways may apply to dimethylbenzyl derivatives but require validation.
Biological Activity
2-(3,5-Dimethylbenzyl)naphthalene is a naphthalene derivative that has garnered attention in recent years for its potential biological activities. Naphthalene-based compounds are known for a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with 2-(3,5-Dimethylbenzyl)naphthalene, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
2-(3,5-Dimethylbenzyl)naphthalene consists of a naphthalene core with a 3,5-dimethylbenzyl substituent. The structural modifications in naphthalene derivatives often influence their biological activities. The presence of methyl groups can enhance lipophilicity and alter the interaction with biological targets.
Antimicrobial Activity
Naphthalene derivatives have also been reported to exhibit antimicrobial properties. For example, compounds derived from the naphthalene structure have shown efficacy against various bacterial strains. The specific activity of 2-(3,5-Dimethylbenzyl)naphthalene against microbial pathogens remains to be fully elucidated.
Case Study: Antimicrobial Efficacy
A study conducted on structurally similar naphthalene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest potential for further exploration of 2-(3,5-Dimethylbenzyl)naphthalene in antimicrobial applications.
Anti-inflammatory Activity
The anti-inflammatory potential of naphthalene derivatives has been documented in multiple studies. Naphthalene-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
Table 2: Anti-inflammatory Activity of Naphthalene Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| Compound Y | 75 | 85 | |
| Compound Z | 60 | 70 | |
| 2-(3,5-Dimethylbenzyl)naphthalene | TBD | TBD | TBD |
The mechanisms through which naphthalene derivatives exert their biological effects are diverse and often involve interaction with specific cellular targets:
- Enzyme Inhibition : Many naphthalene compounds act as inhibitors of key enzymes such as COX-1 and COX-2.
- Cell Cycle Arrest : Some studies indicate that naphthalene derivatives can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
